(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with a tert-butyl group and a methyl group, along with a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)-5-methylthiophene with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives .
Scientific Research Applications
(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce reactive oxygen species production . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the thiophene ring and phenylmethanol moiety.
2,4-Ditert-butylphenol: Contains two tert-butyl groups and is known for its antioxidant properties.
Uniqueness
(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is unique due to its combination of a thiophene ring with a tert-butyl group and a phenylmethanol moiety. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H20OS |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(4-tert-butyl-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H20OS/c1-11-13(16(2,3)4)10-14(18-11)15(17)12-8-6-5-7-9-12/h5-10,15,17H,1-4H3 |
InChI Key |
JFXPEOMOZPTOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C2=CC=CC=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.